7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
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Description
Scientific Research Applications
Structural and Optical Properties
Research has shown that derivatives similar to "7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline" possess unique structural and optical properties. For example, Zeyada, El-Nahass, and El-Shabaan (2016) studied the structural and optical properties of quinoline derivatives, revealing their potential for applications in thin-film fabrication due to their polycrystalline nature and specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Analysis
The synthesis and chemical structure of related quinoline derivatives have been extensively studied. Singh, Baruah (2009), and others have prepared different solvates of isomeric dicarboxylic acids with quinoline, demonstrating the flexibility of quinoline derivatives in forming varied molecular structures with potential for diverse applications (Singh & Baruah, 2009).
Antimicrobial and Antitumor Activities
Some quinoline derivatives have shown promising antimicrobial and antitumor activities. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010). Additionally, Bhatt, Agrawal, and Patel (2015) focused on the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity and suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Corrosion Inhibition
Quinoline derivatives have also been explored for their corrosion inhibition properties. Singh, Srivastava, and Quraishi (2016) investigated the effectiveness of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, revealing high inhibition efficiency and suggesting their applicability in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
Properties
IUPAC Name |
7-chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)19-17)21-7-6-20-15/h1-5,8-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOIHMFOLDIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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